molecular formula C8H13ClN2 B13168364 4-(Chloromethyl)-3-methyl-1-propyl-1H-pyrazole

4-(Chloromethyl)-3-methyl-1-propyl-1H-pyrazole

Cat. No.: B13168364
M. Wt: 172.65 g/mol
InChI Key: VTFKJQRHOSWZIF-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-3-methyl-1-propyl-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a chloromethyl group at position 4, a methyl group at position 3, and a propyl group at position 1

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-3-methyl-1-propyl-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via a chloromethylation reaction.

    Alkylation: The final step involves the alkylation of the pyrazole ring to introduce the propyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are commonly employed in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-3-methyl-1-propyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Substituted pyrazoles with various functional groups depending on the nucleophile used.

    Oxidation: Alcohols, aldehydes, or carboxylic acids.

    Reduction: Dihydropyrazoles or methyl-substituted pyrazoles.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the chloromethyl group makes it highly reactive towards nucleophiles, while the methyl and propyl groups provide steric and electronic effects that influence its chemical behavior and interactions with biological targets .

Properties

Molecular Formula

C8H13ClN2

Molecular Weight

172.65 g/mol

IUPAC Name

4-(chloromethyl)-3-methyl-1-propylpyrazole

InChI

InChI=1S/C8H13ClN2/c1-3-4-11-6-8(5-9)7(2)10-11/h6H,3-5H2,1-2H3

InChI Key

VTFKJQRHOSWZIF-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)C)CCl

Origin of Product

United States

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